N-(2-(3-(thiophen-2-yl)ureido)phenyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(3-(thiophen-2-yl)ureido)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a thiophene ring, a urea linkage, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-2-yl)ureido)phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Urea Linkage: This can be achieved by reacting an amine with an isocyanate. For example, 3-(thiophen-2-yl)urea can be synthesized by reacting thiophene-2-amine with an appropriate isocyanate under controlled conditions.
Coupling with Benzamide Derivative: The urea derivative is then coupled with a benzamide derivative that contains a trifluoromethyl group. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(thiophen-2-yl)ureido)phenyl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Products with substituted trifluoromethyl groups.
Scientific Research Applications
N-(2-(3-(thiophen-2-yl)ureido)phenyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins or DNA.
Mechanism of Action
The mechanism of action of N-(2-(3-(thiophen-2-yl)ureido)phenyl)-2-(trifluoromethyl)benzamide depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(thiophen-2-yl)ureido)phenyl)-2-(trifluoromethyl)benzamide: can be compared to other urea derivatives and benzamide compounds that contain thiophene or trifluoromethyl groups.
Uniqueness
Structural Features: The combination of a thiophene ring, urea linkage, and trifluoromethyl group is unique and imparts specific chemical and biological properties.
Reactivity: The presence of these functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(thiophen-2-ylcarbamoylamino)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c20-19(21,22)13-7-2-1-6-12(13)17(26)23-14-8-3-4-9-15(14)24-18(27)25-16-10-5-11-28-16/h1-11H,(H,23,26)(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUODAFFPRLPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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